2-(furan-2-yl)aniline hydrochloride
Description
2-(Furan-2-yl)aniline hydrochloride is an aromatic amine derivative comprising an aniline moiety substituted at the 2-position with a furan ring, protonated as a hydrochloride salt. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility. The furan ring introduces electron-rich aromaticity, while the aniline group provides reactivity for further functionalization, such as diazotization or coupling reactions .
The synthesis typically involves coupling reactions between furan derivatives and aniline precursors. For example, a gold-catalyzed cascade reaction of 4H-furo[3,2-b]indoles with allenamides yields 2-(furan-2-yl)aniline, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(furan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-7H,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDQCJJWTAYECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)aniline hydrochloride typically involves the reaction of 2-furylamine with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the desired hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated systems and reactors can help in achieving high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The aniline moiety can be reduced to form corresponding amines.
Substitution: Both the furan and aniline rings can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the aniline moiety can produce 2-(fur-2-yl)ethylamine .
Scientific Research Applications
Chemistry
2-(Furan-2-yl)aniline hydrochloride serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions, such as:
- Oxidation: The furan ring can be oxidized to yield various furan derivatives.
- Reduction: The aniline component can be reduced to form primary amines.
- Substitution Reactions: Both the furan and aniline moieties can undergo electrophilic substitution reactions, enhancing its utility in synthesizing complex organic molecules.
Biology
Research has indicated that this compound exhibits significant biological activity:
- Antimicrobial Properties: Studies have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans.
- Anticancer Activity: Preliminary investigations suggest potential antiproliferative effects against various cancer cell lines, indicating its possible role in cancer therapy.
Medicine
The compound is being explored for therapeutic applications, particularly in drug development:
- Cytochrome P450 Inhibition: It has been reported to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to enhanced efficacy of co-administered drugs or reduced toxicity.
- Potential Drug Development: The unique structural characteristics make it a candidate for developing new pharmaceuticals targeting specific diseases.
Industry
In industrial applications, this compound is utilized as a precursor in the synthesis of advanced materials and other chemical compounds. Its solubility and reactivity make it suitable for producing specialty chemicals used in various manufacturing processes.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study by Yiqiu Fu et al. demonstrated that derivatives of this compound exhibited significant cytotoxicity against lung cancer cells (A549). The mechanisms involved were linked to cell cycle arrest at the G0/G1 phase, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Screening
Research focusing on the antimicrobial properties revealed that the compound showed considerable inhibitory effects against Staphylococcus aureus and Escherichia coli. This supports its application in developing new antimicrobial therapies .
Data Summary
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Participates in oxidation, reduction, and substitution reactions |
| Biology | Antimicrobial and anticancer properties | Effective against specific bacteria and cancer cell lines |
| Medicine | Potential therapeutic applications | Inhibits cytochrome P450 enzymes affecting drug metabolism |
| Industry | Precursor in advanced materials | Used in specialty chemical production |
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
3-(Furan-2-yl)aniline Hydrochloride
- Molecular Formula: C₁₀H₁₀ClNO
- Key Differences: The furan ring is attached at the 3-position of the aniline ring instead of the 2-position.
2-Chloro-4-fluoroaniline Hydrochloride
- Molecular Formula : C₆H₅ClF₂N·HCl
- Key Differences : Substitution with chlorine and fluorine atoms replaces the furan ring. This enhances electronegativity, improving stability under acidic conditions but reducing π-conjugation.
- Synthesis : Prepared via acid hydrolysis of nitrones using thionyl chloride and hydrochloric acid .
2-(2-Aminoethyl)aniline Dihydrochloride
- Molecular Formula : C₈H₁₃Cl₂N₂
- Key Differences: Contains an ethylamine side chain, increasing hydrophilicity and enabling chelation with metal ions. The dihydrochloride form enhances water solubility compared to mono-hydrochloride derivatives .
Antifungal and Anticancer Derivatives
- Thiazolyl Hydrazone Derivatives : Compounds like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole (MIC = 250 µg/mL against Candida utilis) demonstrate that furan-aniline hybrids can exhibit moderate antifungal activity, though less potent than fluconazole (MIC = 2 µg/mL) .
- Pyrazole Derivatives : 4-(3-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline showed anti-inflammatory activity (IC₅₀ = 419.05 µg/mL), suggesting that furan-aniline scaffolds can be optimized for specific therapeutic targets .
Cytotoxicity
Physicochemical Properties and Stability
Q & A
Basic: What are the recommended synthetic routes for 2-(furan-2-yl)aniline hydrochloride in academic research?
Methodological Answer:
A common approach involves:
Nucleophilic substitution : Reacting a halogenated aniline precursor (e.g., 2-chloroaniline) with furan-2-ylboronic acid under Suzuki-Miyaura coupling conditions .
Reductive amination : Condensing furan-2-carbaldehyde with 2-nitroaniline, followed by hydrogenation to reduce the nitro group to an amine and subsequent HCl salt formation .
Purification : Recrystallization from ethanol/water mixtures to achieve ≥95% purity, confirmed via HPLC .
Basic: How is the purity and structural integrity of this compound validated?
Methodological Answer:
Key techniques include:
- UV/Vis spectroscopy : Verify λmax at 235–288 nm (characteristic of aromatic amines and conjugated furan systems) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm; aniline NH2 as a broad singlet) .
Advanced: How can researchers resolve contradictory spectral data (e.g., NMR shifts) in derivatives of this compound?
Methodological Answer:
Multi-technique validation : Cross-reference NMR with IR (e.g., NH2 stretch at ~3300 cm<sup>-1</sup>) and high-resolution mass spectrometry (HRMS) .
Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
Isotopic labeling : Introduce deuterated analogs to clarify ambiguous proton assignments in crowded spectral regions .
Advanced: What experimental designs assess the stability of this compound under varying conditions?
Methodological Answer:
Accelerated stability studies :
- Thermal stress : Heat samples at 40–60°C for 4–8 weeks; monitor degradation via HPLC .
- pH stability : Dissolve in buffers (pH 1–13) and analyze decomposition products using LC-MS .
Light sensitivity : Expose to UV light (254 nm) and track furan ring oxidation via UV/Vis spectral shifts .
Long-term storage : Store at -20°C in amber vials under inert gas to prevent hydrolysis and oxidation .
Basic: Which analytical methods quantify this compound in complex matrices?
Methodological Answer:
- Reverse-phase HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) mobile phase; detect at 235 nm .
- Ion-pair chromatography : Separate charged impurities with sodium hexanesulfonate as the ion-pairing agent .
- Titrimetric analysis : Employ non-aqueous titration with perchloric acid to determine HCl content .
Advanced: How are synthetic impurities in this compound identified and mitigated?
Methodological Answer:
Common impurities :
- Unreacted intermediates : Residual 2-nitroaniline (detectable via TLC, Rf 0.5 in ethyl acetate/hexane) .
- Oxidation byproducts : Furan ring-opened aldehydes (identify via Schiff’s reagent test) .
Mitigation strategies :
- Column chromatography : Use silica gel with gradient elution to remove polar impurities .
- Crystallization optimization : Adjust solvent polarity to exclude non-polar contaminants .
Advanced: Can computational tools predict the reactivity of this compound in novel reactions?
Methodological Answer:
DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
Reaction pathway optimization : Use software like Schrödinger’s Jaguar to explore energy barriers in proposed synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
